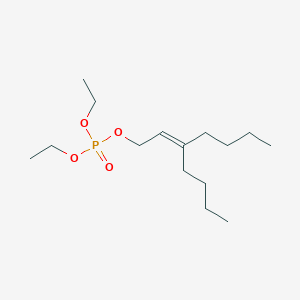
3-Butylhept-2-en-1-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylhept-2-en-1-yl diethyl phosphate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylhept-2-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol, followed by the addition of 3-butylhept-2-en-1-ol. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Under similar conditions but in the presence of a base, triethyl phosphite results:
[ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3-Butylhept-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Scientific Research Applications
3-Butylhept-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-Butylhept-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of cholinesterase, which is crucial for neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-butenylphosphonate: Similar structure but with a different alkyl group.
Diethyl phosphite: Lacks the butylheptenyl group.
Triethyl phosphite: Contains three ethyl groups instead of two.
Uniqueness
3-Butylhept-2-en-1-yl diethyl phosphate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
64135-16-6 |
|---|---|
Molecular Formula |
C15H31O4P |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
3-butylhept-2-enyl diethyl phosphate |
InChI |
InChI=1S/C15H31O4P/c1-5-9-11-15(12-10-6-2)13-14-19-20(16,17-7-3)18-8-4/h13H,5-12,14H2,1-4H3 |
InChI Key |
RLSQGJCNHHGDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCOP(=O)(OCC)OCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















